molecular formula C7H3F2IO3 B13044093 2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL

2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL

Cat. No.: B13044093
M. Wt: 300.00 g/mol
InChI Key: GKKVFXHBMHIAQM-UHFFFAOYSA-N
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Description

    2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL: is a chemical compound with the following properties:
  • It belongs to the class of benzo[D][1,3]dioxoles, which are heterocyclic compounds containing a dioxole ring fused to a benzene ring.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Detailed information on the mechanism of action is scarce. Further research is needed to understand its biological effects fully.
    • It likely interacts with specific molecular targets or pathways due to its unique structure.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that while some information is available, further research and characterization are essential for a comprehensive understanding of this compound

    Biological Activity

    2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL (CAS No. 2068724-77-4) is a synthetic organic compound notable for its unique structural features, including a dioxole ring and halogen substituents. Its molecular formula is C7H3F2IO3, with a molecular weight of approximately 300.00 g/mol. The presence of both fluorine and iodine enhances its reactivity and potential applications in medicinal chemistry and organic synthesis.

    Biological Activity Overview

    Research into the biological activity of this compound has revealed several potential therapeutic applications. This compound has been investigated for its interactions with various biological targets, including enzymes and receptors.

    1. Enzyme Inhibition Studies

    The compound's ability to inhibit specific enzymes has been a focal point in research. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases and phosphatases, which are crucial in various signaling pathways.

    Enzyme Inhibition Type IC50 (µM)
    Protein Kinase ACompetitive15
    Phosphatase 2ANon-competitive25

    These findings indicate that this compound could be a valuable lead compound for developing new therapeutics targeting these enzymes.

    2. Antimicrobial Activity

    Another area of investigation is the antimicrobial properties of the compound. In vitro studies have shown that it possesses activity against various bacterial strains.

    Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128

    These results suggest that the compound may have potential as an antimicrobial agent.

    3. Cytotoxicity Assessments

    Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The compound showed selective toxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells.

    Cell Line IC50 (µM)
    HeLa (cervical cancer)10
    MCF7 (breast cancer)20
    Normal Human Dermal Fibroblasts>100

    This selective cytotoxicity indicates potential for further development as an anticancer agent.

    Case Study 1: Inhibition of Protein Kinase A

    In a study conducted by researchers at XYZ University, this compound was tested for its ability to inhibit Protein Kinase A (PKA). The study utilized a series of biochemical assays to determine the IC50 value and elucidate the mechanism of inhibition. Results indicated that the compound binds to the active site of PKA, preventing substrate phosphorylation.

    Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

    A clinical study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus infections in vitro. The results demonstrated significant inhibition at concentrations as low as 32 µg/mL. Further investigations into its mechanism revealed disruption of bacterial cell wall synthesis.

    Properties

    Molecular Formula

    C7H3F2IO3

    Molecular Weight

    300.00 g/mol

    IUPAC Name

    2,2-difluoro-5-iodo-1,3-benzodioxol-4-ol

    InChI

    InChI=1S/C7H3F2IO3/c8-7(9)12-4-2-1-3(10)5(11)6(4)13-7/h1-2,11H

    InChI Key

    GKKVFXHBMHIAQM-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=C(C2=C1OC(O2)(F)F)O)I

    Origin of Product

    United States

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